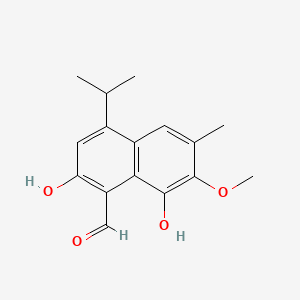
Gossyvertin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gossyvertin is a phenolic compound isolated from the stems of cotton plants infected with the fungus Verticillium dahliae KlebThe structure of this compound has been proposed as 8-formyl-1,7-dihydroxy-5-isopropyl-2-methoxy-3-methylnaphthalene .
Méthodes De Préparation
Gossyvertin is typically isolated from the stems of cotton plants infected with Verticillium dahliae Kleb. The isolation process involves extracting the compound from the plant material using organic solvents, followed by purification through chromatographic techniques . There are no widely reported synthetic routes or industrial production methods for this compound, as it is primarily obtained from natural sources.
Analyse Des Réactions Chimiques
Gossyvertin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Gossyvertin has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is studied for its potential as a phytoalexin, a type of compound produced by plants in response to pathogen attack. This compound’s role in plant defense mechanisms makes it a subject of interest in agricultural research. Additionally, its phenolic structure and biological activity have led to investigations into its potential therapeutic applications .
Mécanisme D'action
The mechanism of action of gossyvertin involves its interaction with various molecular targets and pathways. As a phytoalexin, this compound is believed to exert its effects by inhibiting the growth of pathogens and protecting the plant from infection. The specific molecular targets and pathways involved in this process are still under investigation .
Comparaison Avec Des Composés Similaires
Gossyvertin is similar to other phenolic compounds found in cotton plants, such as gossypol and heliocides. Gossypol is a triterpene aldehyde with a similar phenolic structure, while heliocides are terpenoids found in the pigment glands of young leaves and buds. This compound’s unique structure and biological activity distinguish it from these related compounds .
Propriétés
Numéro CAS |
60089-74-9 |
|---|---|
Formule moléculaire |
C16H18O4 |
Poids moléculaire |
274.31 g/mol |
Nom IUPAC |
2,8-dihydroxy-7-methoxy-6-methyl-4-propan-2-ylnaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C16H18O4/c1-8(2)10-6-13(18)12(7-17)14-11(10)5-9(3)16(20-4)15(14)19/h5-8,18-19H,1-4H3 |
Clé InChI |
WDKQNEBNLKMOLB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C(=C(C=C2C(C)C)O)C=O)C(=C1OC)O |
melting_point |
147 - 149 °C |
Description physique |
Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















